Bienvenue dans la boutique en ligne BenchChem!

MIND4-19

SIRT2 inhibition epigenetics deacetylase assay

MIND4-19 is a thiazole-containing SIRT2 inhibitor (IC50 7.0 μM) that enables deconvolution of SIRT2-dependent vs. NRF2-mediated effects in HD models when paired with MIND4-17 as a matched structural control. Ideal for dose-response studies, CETSA target engagement, and cross-chemotype benchmarking. ≥98% purity.

Molecular Formula C22H19N3OS
Molecular Weight 373.5 g/mol
Cat. No. B3469586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIND4-19
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4
InChIInChI=1S/C22H19N3OS/c1-4-10-18(11-5-1)17-27-22-24-23-21(16-26-20-14-8-3-9-15-20)25(22)19-12-6-2-7-13-19/h1-15H,16-17H2
InChIKeySSZGXGUFAAHHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIND4-19: A Moderate-Potency Thiazole-Derived SIRT2 Inhibitor for Huntington's Disease and Epigenetic Research Applications


MIND4-19 (CAS: 129544-85-0; molecular formula C₂₂H₁₉N₃OS; MW: 373.47) is a thiazole-containing small-molecule inhibitor of the NAD⁺-dependent deacetylase sirtuin-2 (SIRT2) [1]. The compound belongs to the MIND chemical series originally developed through a systems biology screen for neuroprotective agents in Huntington's disease (HD) models [2]. MIND4-19 exhibits an IC₅₀ value of 7.0 μM against recombinant human SIRT2 in a Fluor de Lys fluorescent biochemical assay [3]. The compound is commercially available from multiple vendors for research use only, with typical purity specifications of ≥98% .

Why Generic SIRT2 Inhibitor Substitution Fails: MIND4-19's Structural and Pharmacological Context in Huntington's Disease Research


SIRT2 inhibitors exhibit profound functional heterogeneity that precludes interchangeable use in experimental systems. Within the MIND series, structure-activity relationship (SAR) studies demonstrate that even closely related thiazole-containing analogs diverge dramatically in their target engagement profiles: the lead compound MIND4 exhibits dual SIRT2 inhibition and NRF2 activation, whereas the structurally related analog MIND4-17 retains potent NRF2 activation but completely lacks SIRT2 inhibitory activity [1]. This SAR divergence establishes that substitution of one MIND-series compound for another without explicit characterization would introduce uncontrolled pharmacological variables. More broadly, SIRT2 inhibitors across different chemotypes — including AGK2 (3.5 μM), AK-7 (15.5 μM), SirReal2 (140 nM), and Thiomyristoyl (28 nM) — display potency differences spanning over two orders of magnitude and divergent selectivity profiles against SIRT1 and SIRT3, each dictating distinct experimental applications and interpretation constraints [2].

Quantitative Comparative Evidence for MIND4-19 Selection: SIRT2 Potency, Structural Lineage, and Target Differentiation


MIND4-19 SIRT2 Inhibitory Potency Comparison Across Commercial and Published SIRT2 Inhibitors

MIND4-19 inhibits recombinant human SIRT2 with an IC₅₀ of 7.0 μM, as measured in a Fluor de Lys fluorescent biochemical assay in 96-well format [1]. This potency positions MIND4-19 in an intermediate range among commercially available SIRT2 inhibitors: it is approximately 2.2-fold more potent than AK-7 (IC₅₀: 15.5 μM), approximately 2-fold less potent than AGK2 (IC₅₀: 3.5 μM), 50-fold less potent than SirReal2 (IC₅₀: 140 nM), and 250-fold less potent than Thiomyristoyl (IC₅₀: 28 nM) [2].

SIRT2 inhibition epigenetics deacetylase assay Huntington's disease potency comparison

MIND4-19 Structural Lineage: Derivation from a Dual-Mechanism Lead Compound with SIRT2 Inhibition and NRF2 Activation

MIND4-19 is structurally derived from the MIND chemical series, for which the lead compound MIND4 demonstrated dual pharmacological activity: SIRT2 inhibition plus NRF2 pathway activation with concomitant reduction of reactive oxygen and nitrogen species in neuronal and non-neuronal cells [1]. Critically, SAR studies within this series identified MIND4-17, a structural analog that retains potent NRF2 activation but completely lacks SIRT2 inhibitory activity, establishing that the thiazole scaffold can be functionally parsed [2]. This structural lineage distinguishes MIND4-19 from conventional single-mechanism SIRT2 inhibitors such as AGK2, AK-7, and SirReal2, which lack documented NRF2 modulatory activity.

NRF2 pathway oxidative stress Huntington's disease structure-activity relationship thiazole compounds

MIND4-19 Target Selectivity: Limited SIRT2 Engagement Without Published SIRT1/SIRT3 Cross-Reactivity Data

MIND4-19 demonstrates weak to negligible activity against the AAA ATPase valosin-containing protein (VCP/p97), with an IC₅₀ greater than 30,000 nM (30 μM) in a recombinant enzyme assay using His-GST-tagged VCP expressed in baculovirus-infected Hi5 cells [1]. This represents a greater than 4.3-fold selectivity window relative to its SIRT2 IC₅₀ (7.0 μM). No published data exist regarding MIND4-19's activity against the closely related sirtuin isoforms SIRT1 or SIRT3, nor against a broader panel of potential off-targets. In contrast, several comparator SIRT2 inhibitors have well-characterized selectivity profiles: AGK2 minimally affects SIRT1 or SIRT3 at concentrations up to 10-fold above its SIRT2 IC₅₀; Thiomyristoyl inhibits SIRT1 with an IC₅₀ of 98 μM and shows no SIRT3 inhibition at 200 μM [2].

target selectivity sirtuin isoforms off-target activity VCP chemical probe criteria

Validated and Investigational Application Scenarios for MIND4-19 in Huntington's Disease and SIRT2 Epigenetics Research


Huntington's Disease Cellular Model Studies Leveraging SIRT2 Inhibition Without Potent NRF2 Confounding

Researchers investigating SIRT2-dependent mechanisms in Huntington's disease cellular models (e.g., striatal neuron cultures, HD patient-derived iPSC neurons) may select MIND4-19 when a moderate-potency SIRT2 inhibitor is required to modulate acetylation of SIRT2 substrates (including α-tubulin) without inducing the robust NRF2 activation characteristic of the lead compound MIND4 [1]. This experimental design enables cleaner attribution of observed phenotypes to SIRT2 inhibition rather than concurrent NRF2-mediated cytoprotection. Users should note that MIND4-19's NRF2 activity has not been directly characterized; independent validation via NRF2 luciferase reporter assays or NQO1/HO-1 expression analysis is recommended to confirm target specificity in the user's experimental system.

SAR Control Experiments with MIND4-17 for NRF2 Pathway Dissection

The MIND chemical series provides a unique experimental toolkit for dissecting the relative contributions of SIRT2 inhibition versus NRF2 activation in Huntington's disease pathology. MIND4-19 (SIRT2 inhibitor; NRF2 activity uncharacterized) can be paired with MIND4-17 (potent NRF2 activator; no SIRT2 inhibition) as a matched structural control to deconvolve mechanism-specific effects [2]. This paired compound approach is particularly valuable in striatal neuron viability assays, mitochondrial function assessments, and reactive oxygen species measurements, where distinguishing SIRT2-dependent from NRF2-dependent cytoprotection is mechanistically informative.

SIRT2 Biochemical and Cellular Assays Requiring Intermediate Inhibitory Potency

MIND4-19's IC₅₀ of 7.0 μM against SIRT2 makes it suitable for biochemical and cellular assays where intermediate potency is scientifically desirable. In contrast to high-potency inhibitors such as SirReal2 (IC₅₀ 140 nM) or Thiomyristoyl (IC₅₀ 28 nM) [3], MIND4-19 may produce more graded, physiologically relevant SIRT2 inhibition that avoids complete target saturation. This characteristic is advantageous in dose-response studies examining partial SIRT2 inhibition, in cellular thermal shift assay (CETSA) target engagement validation where ligand-induced thermal stabilization must be detectable but not saturating, and in combination studies where additive or synergistic effects with other pathway modulators are being assessed.

Comparative SIRT2 Inhibitor Profiling in Neurodegeneration-Focused Chemical Biology

Chemical biology laboratories conducting systematic comparison of SIRT2 inhibitor chemotypes across neurodegenerative disease models may include MIND4-19 as a representative of the thiazole-containing MIND series. This profiling enables cross-chemotype benchmarking against established tool compounds including AGK2, AK-7, and SirReal2, providing insight into chemotype-specific effects on SIRT2 substrate acetylation patterns, cellular viability, and disease-relevant phenotypic readouts. The MIND series' unique structural features (thiazole core; phenoxymethyl and benzylthio substituents) differentiate it from the phenyl-thiazole scaffold of AGK2, the carbazole-derived AK-7, and the SirReal series' distinct chemotype, making MIND4-19 a valuable comparator in chemical biology studies of SIRT2 pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIND4-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.